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Compound of Interest

N-(4-Amino-2-
Compound Name:
chlorophenyl)phthalimide

Cat. No.: B092829

An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: Chemical
Properties, Structure, and Synthesis

Abstract: This technical guide provides a comprehensive scientific overview of N-(4-Amino-2-
chlorophenyl)phthalimide, a heterocyclic compound featuring the pharmacologically
significant phthalimide scaffold. This document is intended for researchers, medicinal chemists,
and drug development professionals, offering in-depth information on its chemical structure,
physicochemical properties, synthesis, and spectroscopic characterization. We delve into the
causality behind synthetic choices and analytical protocols, grounding the discussion in
established chemical principles. The potential biological relevance of this molecule, particularly
its noted anticonvulsant activity, is highlighted as a foundation for future research endeavors.

Introduction and Significance

N-(4-Amino-2-chlorophenyl)phthalimide belongs to the phthalimide class of compounds,
which are characterized by an isoindole-1,3-dione core. The phthalimide moiety is considered a
"privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents
with diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, and
immunomodulatory effects.[1] The specific molecule under review is substituted on the N-
phenyl ring with both an amino (-NH2) and a chloro (-Cl) group. These substitutions are critical
as they modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen
bonding, thereby influencing its pharmacokinetic profile and biological targets. PubChem notes
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that N-(4-Amino-2-chlorophenyl)phthalimide has demonstrated anticonvulsant activity,
making it a molecule of interest for neurological drug discovery.[2] This guide aims to
consolidate the available technical information to facilitate its use and exploration in a research
setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its
application in any experimental context. These identifiers are crucial for database searches,
regulatory documentation, and computational modeling.

Structure and Identifiers

The core structure consists of a planar phthalimide group attached via a nitrogen atom to a 4-
amino-2-chlorophenyl ring. The IUPAC name for this compound is 2-(4-amino-2-
chlorophenyl)isoindole-1,3-dione.[2]

Caption: 2D structure of N-(4-Amino-2-chlorophenyl)phthalimide.

Table 1: Chemical ldentifiers

Identifier Value Source
2-(4-amino-2-
IUPAC Name chlorophenyl)isoindole- PubChem[2]
1,3-dione
CAS Number 19348-53-9 PubChem, Sigma-Aldrich[2][3]
Molecular Formula C14H9CIN202 PubChem|[2]
Molecular Weight 272.69 g/mol Sigma-Aldrich
DRZDMSPFGPTPER-
INChl Key PubChem|[2]

UHFFFAOYSA-N

| Canonical SMILES| C1=CC=C2C(=C1)C(=0)N(C2=0)C3=C(C=C(C=C3)N)CI | PubChem[?] |

Physicochemical Properties
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These properties are essential for selecting appropriate solvents for reactions, purification, and
formulation, as well as for predicting the compound's behavior in biological systems.

Table 2: Physicochemical Data

Property Value Source
Physical Form Solid Sigma-Aldrich
Color Slightly yellow Sigma-Aldrich
- DMSO: >5 mg/mL; H20: Sigma-Aldrich,
Solubility ]
Insoluble ChemicalBook[4]
Purity >95% (Commercially available)  Santa Cruz Biotechnology[5]

| XLogP3 | 2.3 | PubChem][2] |

The positive XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for
CNS-active compounds as it facilitates crossing the blood-brain barrier. Its insolubility in water
and good solubility in DMSO are typical for planar, aromatic organic molecules of this size.

Synthesis and Mechanistic Insights

The preparation of N-substituted phthalimides is a cornerstone reaction in organic synthesis.
The most direct and common method involves the condensation of phthalic anhydride with a
primary amine.[6] For the title compound, this involves the reaction of phthalic anhydride with 4-
amino-2-chloroaniline.

Synthetic Workflow

The reaction proceeds via a two-step, one-pot mechanism:

» Amide Formation: A nucleophilic attack by the primary amine of 4-amino-2-chloroaniline on
one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an
intermediate amic acid.

o Cyclization/Dehydration: Subsequent intramolecular nucleophilic attack of the newly formed
amide on the remaining carboxylic acid, followed by the elimination of a water molecule,
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leads to the formation of the stable five-membered imide ring.

This dehydration step is typically driven by heat, often under reflux in a high-boiling point

solvent like glacial acetic acid or dimethylformamide (DMF).[7]

Starting Materials

Phthalic Anhydride

4-Amino-2-chloroaniline

Step 1: Nucleophilic Attack
(Amic Acid Formation)

Step 2: Cyclization & Dehydration
(Imide Formation)

(Cooling, Filtration)

Workup

Purification
(Recrystallization from Ethanol)

Final Product:
N-(4-Amino-2-chlorophenyl)phthalimide

Solvent
(e.g., Glacial Acetic Acid) Heat (Reflux)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(4-Amino-2-chlorophenyl)phthalimide.

Experimental Protocol (Generalized)
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This protocol is a representative procedure based on established methods for phthalimide
synthesis.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic
anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).

» Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to provide a reaction
concentration of approximately 0.2-0.5 M.

e Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for
2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

o Causality: Heating provides the necessary activation energy for the dehydration step,
which is typically the rate-limiting step. Glacial acetic acid acts as both a solvent and a
catalyst for this dehydration.

« |solation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to
room temperature. The product, being a solid insoluble in the cooled solvent, will often
precipitate.

o Self-Validation: The formation of a precipitate upon cooling is a strong indicator of
successful product formation.

 Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g.,
ethanol or water) to remove residual acetic acid and unreacted starting materials. Further
purify the crude product by recrystallization from a suitable solvent like ethanol to obtain a
slightly yellow solid.

Spectroscopic and Structural Analysis

Structural confirmation is paramount. While specific experimental spectra for this exact
compound are not widely published, we can predict the key spectral features based on its
structure and data from analogous compounds.[8][9][10]

Table 3: Predicted Spectroscopic Data
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Technique Predicted Features Rationale
Phthalimide protons are
deshielded by the adjacent
carbonyl groups. Phenyl
6 ~7.8-8.0 ppm (m, 4H, protons are in the typical
Phthalimide-H); 6 ~6.8-7.5 aromatic region, with
1H NMR ppm (m, 3H, Phenyl-H); splitting patterns dictated
~4.5-5.5 ppm (br s, 2H, - by chloro and amino
NH2) substituents. Amine
protons are broad and
their shift is solvent-
dependent.
Carbonyl carbons appear
significantly downfield. The 10
0 ~167-169 ppm (C=0, Imide);  distinct aromatic carbons will
13C NMR 0 ~115-150 ppm (Aromatic appear in the expected region,
Carbons) with their specific shifts
influenced by the attached
heteroatoms.
~3450-3300 (N-H stretch,
) ) The two N-H stretching bands
asymmetric & symmetric); o ,
~1775 & ~1710 (C=O stretch, are characteristic of a primary
IR (cm™1) amine. The two distinct C=0

imide, asymmetric &
symmetric); ~1620 (N-H bend);
~720 (C-Cl stretch)

bands are a hallmark of the

phthalimide group.[9]

| Mass Spec (El) | [M]* at m/z = 272; Isotope peak [M+2]* at m/z = 274 (approx. 1/3 intensity of

M™*) | The molecular ion peak corresponds to the molecular weight. The presence of a chlorine

atom (3>Cl and 3’Cl isotopes) will produce a characteristic M+2 isotope pattern. |

Standard Protocols for Spectral Acquisition

The following are generalized protocols for acquiring analytical data for a solid organic sample

like N-(4-Amino-2-chlorophenyl)phthalimide.
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¢ NMR Spectroscopy Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of
a suitable deuterated solvent (e.g., DMSO-ds, as the compound is soluble) in a 5 mm
NMR tube.

o Acquisition: Acquire *H and *3C spectra on a 400 MHz or higher spectrometer. Use
standard parameters, ensuring a sufficient number of scans for 13C NMR to achieve a
good signal-to-noise ratio.

o Trustworthiness: Using a standard solvent like DMSO-de and referencing the residual
solvent peak ensures accurate and reproducible chemical shift data.

e FT-IR Spectroscopy Protocol (ATR):

o Background: Record a background spectrum of the clean, empty Attenuated Total
Reflectance (ATR) crystal.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure with the instrument's anvil to ensure good contact.

o Data Collection: Collect the sample spectrum. The instrument software will automatically
ratio the sample spectrum against the background to produce the final absorbance or
transmittance spectrum.

o Causality: The ATR technique is ideal for solid samples as it requires minimal preparation
and provides high-quality, reproducible spectra.

Potential Applications and Biological Context

The phthalimide scaffold is a versatile starting point for synthesizing biologically active
molecules.[1] The presence of the primary amino group on the phenyl ring of N-(4-Amino-2-
chlorophenyl)phthalimide is particularly significant. It serves as a chemical handle for further
derivatization, allowing for the synthesis of a library of analogues through reactions like
acylation, sulfonylation, or reductive amination.
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This functional group allows researchers to systematically probe the structure-activity
relationship (SAR). For example, converting the amine to various amides could alter the
compound's hydrogen bonding capacity, size, and polarity, potentially optimizing its binding
affinity for a biological target and improving its anticonvulsant properties or introducing new
activities. The chlorine atom also plays a crucial role, influencing the molecule's lipophilicity and
metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents
several hazards.[2]

e Hazard Statements:

o H302: Harmful if swallowed.

o H312: Harmful in contact with skin.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
 Recommended Precautions:

o Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses or goggles, and a lab coat. For handling larger quantities or when generating dust,
an N95 respirator is recommended.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.
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Conclusion

N-(4-Amino-2-chlorophenyl)phthalimide is a well-defined chemical entity with a
straightforward synthesis and clear potential for further investigation. Its core structure
combines the privileged phthalimide scaffold with functional groups amenable to chemical
modification. The documented anticonvulsant activity provides a solid rationale for its inclusion
in screening libraries and as a lead compound for developing novel central nervous system
therapeutics. This guide has provided the foundational chemical and physical data, a reliable
synthetic protocol, and a framework for its analytical characterization, empowering researchers
to confidently incorporate this compound into their drug discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-(4-Amino-2-chlorophenyl)phthalimide chemical
properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092829#n-4-amino-2-chlorophenyl-phthalimide-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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